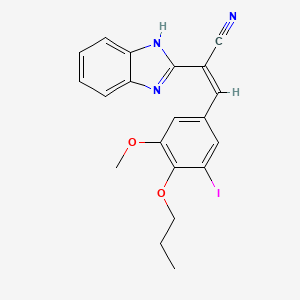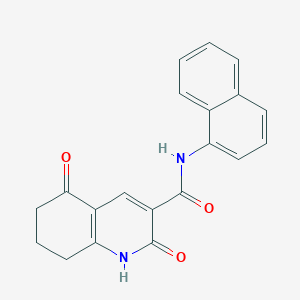
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to specifically target and inhibit the activity of certain kinases and phosphatases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, inhibit angiogenesis or the formation of new blood vessels, and suppress the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile in lab experiments include its specificity and potency as an anticancer agent. It has also been found to have low toxicity in normal cells, making it a potential candidate for the development of new cancer drugs. However, the limitations of using this compound in lab experiments include its high cost and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of 2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile. One possible direction is the further optimization of its chemical structure to improve its potency and selectivity as an anticancer agent. Another direction is the development of new drug delivery systems that can enhance its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine its safety and efficacy in humans and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research, particularly in the development of new drugs for the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its possible applications in the future.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile is synthesized using a specific method that involves the reaction of 3-iodo-5-methoxy-4-propoxyphenylacetic acid with 1H-benzimidazole-2-amine and acrylonitrile. The reaction is carried out under specific conditions, and the resulting product is purified to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have potential as an anticancer agent, and studies have shown that it can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O2/c1-3-8-26-19-15(21)10-13(11-18(19)25-2)9-14(12-22)20-23-16-6-4-5-7-17(16)24-20/h4-7,9-11H,3,8H2,1-2H3,(H,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFTXASFZKNNCV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5411936.png)
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol](/img/structure/B5411942.png)
![4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5411945.png)
![1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5411953.png)
![4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5411956.png)




![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5411990.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5411998.png)
![5-(2-isopropoxypropanoyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5412019.png)
![5-{1-[2-(3-ethoxy-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5412022.png)
![2-(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5412026.png)